(2S,4S)-2-Ethyl-4-methylthiolane
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Overview
Description
(2S,4S)-2-Ethyl-4-methylthiolane is a chiral compound with a unique structure that includes both an ethyl and a methyl group attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-Ethyl-4-methylthiolane typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of enantioselective catalysis, where a chiral catalyst is used to guide the formation of the desired enantiomer. The reaction conditions often include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The process is scaled up to ensure consistent production while maintaining the desired stereochemistry. This often requires precise control of reaction conditions and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-Ethyl-4-methylthiolane can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound and the specific reagents used .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms .
Scientific Research Applications
(2S,4S)-2-Ethyl-4-methylthiolane has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S,4S)-2-Ethyl-4-methylthiolane involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact mechanism may vary depending on the application and the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-2-Ethyl-4-methylthiolane: A stereoisomer with different spatial arrangement of atoms.
(2S,4S)-2-Methyl-4-ethylthiolane: Similar structure but with reversed positions of the ethyl and methyl groups
Uniqueness
(2S,4S)-2-Ethyl-4-methylthiolane is unique due to its specific stereochemistry, which can result in different biological and chemical properties compared to its isomers. This uniqueness makes it valuable for specific applications where stereochemistry plays a crucial role .
Properties
CAS No. |
61568-38-5 |
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Molecular Formula |
C7H14S |
Molecular Weight |
130.25 g/mol |
IUPAC Name |
(2S,4S)-2-ethyl-4-methylthiolane |
InChI |
InChI=1S/C7H14S/c1-3-7-4-6(2)5-8-7/h6-7H,3-5H2,1-2H3/t6-,7-/m0/s1 |
InChI Key |
QWNZOYUISUULPA-BQBZGAKWSA-N |
Isomeric SMILES |
CC[C@H]1C[C@@H](CS1)C |
Canonical SMILES |
CCC1CC(CS1)C |
Origin of Product |
United States |
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